Home > Products > Screening Compounds P144913 > 6-(3,4-Dimethoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-(3,4-Dimethoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

6-(3,4-Dimethoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog Number: EVT-4634773
CAS Number:
Molecular Formula: C17H21N5O3S
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound, also referred to as "compound 1" in the source paper, is a 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative investigated for its weak intermolecular interactions and in vitro cyclooxygenase (COX) activity. Crystallography and computational studies revealed the presence of various weak interactions including C–H···N, C–H···π, C–H···Cl hydrogen bonds, a C–S···π chalcogen bond, and F···C/N contacts. [] The compound showed selective inhibition of COX-2 over COX-1. []
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system with 6-(3,4-dimethoxybenzyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both compounds are classified as 3,6-disubstituted derivatives of this core structure. [] The research on this compound highlights the impact of different substituents on molecular interactions and potential biological activities within this class of compounds.

6-(2-Chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: Designated as "compound 2" in the study, this compound is another 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative examined alongside compound 1. Its crystal structure revealed stabilization through π-stacking interactions, C–H···N, C–H···π, and C–H···Cl hydrogen bonds, as well as halogen and chalcogen bonds (C–Cl···N and C–S···N, respectively). [] It also exhibited selective COX-2 inhibition. []
  • Relevance: Similar to compound 1, this compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold with 6-(3,4-dimethoxybenzyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, emphasizing the structural diversity possible within this class of compounds through variations at the 3 and 6 positions. []

6-Phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivatives

  • Compound Description: This group of compounds, designated as 4a-q in the study, represents a series of diversely functionalized 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. [] They were synthesized through a one-pot, three-component cascade reaction and were subsequently evaluated for their antimicrobial activity. []
  • Relevance: This series highlights the potential for structural modifications on the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core similar to 6-(3,4-dimethoxybenzyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The incorporation of a pyrazole moiety at the 3-position in this series showcases a distinct structural feature compared to the morpholinylmethyl substituent in the target compound, suggesting potential avenues for exploring structure-activity relationships. []

3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl-[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazole

  • Compound Description: Referred to as YZK-C22, this compound is a novel fungicide candidate. Studies revealed that it inhibits mycelial growth and spore germination in Botrytis cinerea, primarily by affecting metabolic pathways, particularly the glycolytic pathway. []
  • Relevance: YZK-C22 shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-(3,4-dimethoxybenzyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. While their substituents differ, the presence of another thiadiazole ring (1,2,3-thiadiazolyl) in YZK-C22 suggests the potential for incorporating additional heterocycles to modify the activity profile of compounds containing the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core. []

3-Aryl-6-adamantylmethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivatives

  • Compound Description: This series of compounds (6a–l in the study) represents a group of novel 3-aryl-6-adamantylmethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles synthesized and evaluated as potential HIV non-nucleoside reverse transcriptase inhibitors. []
  • Relevance: This series emphasizes the structural diversity and potential for developing bioactive compounds by modifying the substituents on the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core, as seen in 6-(3,4-dimethoxybenzyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The adamantylmethyl group at the 6-position in this series represents a bulky, lipophilic substituent compared to the dimethoxybenzyl group in the target compound, highlighting the impact of substituent size and properties on potential biological activity. []

Properties

Product Name

6-(3,4-Dimethoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

4-[[6-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine

Molecular Formula

C17H21N5O3S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C17H21N5O3S/c1-23-13-4-3-12(9-14(13)24-2)10-16-20-22-15(18-19-17(22)26-16)11-21-5-7-25-8-6-21/h3-4,9H,5-8,10-11H2,1-2H3

InChI Key

UDTKIZFNAZPUEP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)CN4CCOCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)CN4CCOCC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.